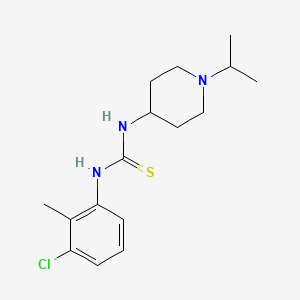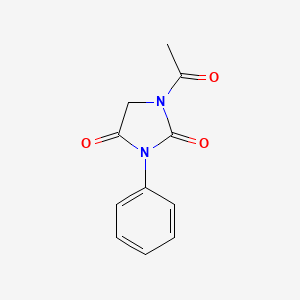![molecular formula C16H11ClN2O4 B5822603 5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE](/img/structure/B5822603.png)
5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with hydrazine hydrate and carbon disulfide under basic conditions to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, 5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE has been studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers and other materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE involves its interaction with various molecular targets. The benzodioxole moiety can interact with enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the observed bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- 1-benzo[1,3]dioxol-5-yl-indoles
Uniqueness
Compared to similar compounds, 5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure allows for unique interactions with biological targets and enhances the compound’s stability and reactivity.
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yloxymethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c17-11-3-1-10(2-4-11)16-18-15(23-19-16)8-20-12-5-6-13-14(7-12)22-9-21-13/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRHSUWKZZROKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5822521.png)
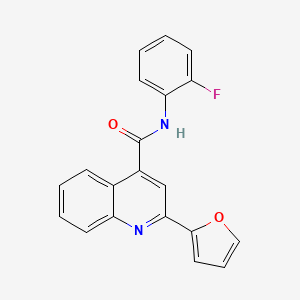
![4-chloro-N'-{[(naphthalen-1-yloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5822531.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]morpholine](/img/structure/B5822536.png)
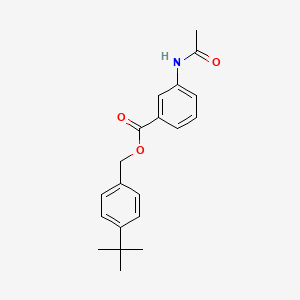
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5822561.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5822570.png)
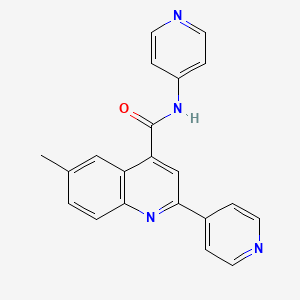
![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5822582.png)
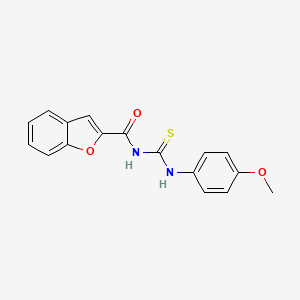
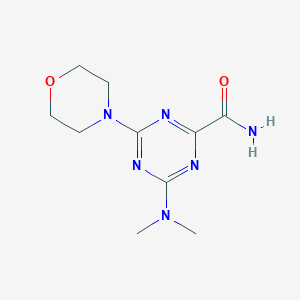
![4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5822602.png)
